molecular formula C19H13FN4O2S B11258156 7-(3-fluorophenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

7-(3-fluorophenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B11258156
M. Wt: 380.4 g/mol
InChI Key: QKFWXTIOSAABPK-UHFFFAOYSA-N
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Description

7-(3-fluorophenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a synthetic organic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-fluorophenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazolopyrazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorophenyl Group: This step may involve a substitution reaction using a fluorinated aromatic compound.

    Attachment of the Sulfanyl Group: This can be done through a thiolation reaction, where a thiol group is introduced.

    Addition of the Oxo-Phenylethyl Group: This step might involve a condensation reaction with an appropriate ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might convert ketone groups to alcohols.

    Substitution: The aromatic fluorine could be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Possible applications in treating diseases such as cancer or infections.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-(3-fluorophenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Binding to cellular receptors and influencing signaling pathways.

    Pathway Modulation: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridines: Similar structure but with a pyridine ring.

    Triazolopyrimidines: Similar structure but with a pyrimidine ring.

    Fluorophenyl Derivatives: Compounds with a fluorophenyl group attached to different cores.

Uniqueness

    Structural Features: The combination of the triazolopyrazine core with the specific substituents makes this compound unique.

    Biological Activity: Unique interactions with biological targets compared to similar compounds.

This general structure should provide a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C19H13FN4O2S

Molecular Weight

380.4 g/mol

IUPAC Name

7-(3-fluorophenyl)-3-phenacylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C19H13FN4O2S/c20-14-7-4-8-15(11-14)23-9-10-24-17(18(23)26)21-22-19(24)27-12-16(25)13-5-2-1-3-6-13/h1-11H,12H2

InChI Key

QKFWXTIOSAABPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)F

Origin of Product

United States

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